4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a chemical compound that features a benzonitrile group attached to an amino group, which is further connected to a 3,5-dimethylisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3,5-dimethylisoxazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted derivatives at the benzonitrile group.
Wissenschaftliche Forschungsanwendungen
4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the acetyl-lysine recognition pocket of these proteins, thereby inhibiting their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzonitrile
- (4-((3,5-Dimethylisoxazol-4-yl)methyl)amino)quinazolin-2-yl)methanol
Uniqueness
4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzonitrile group with a 3,5-dimethylisoxazole moiety makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H13N3O |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H13N3O/c1-9-13(10(2)17-16-9)8-15-12-5-3-11(7-14)4-6-12/h3-6,15H,8H2,1-2H3 |
InChI-Schlüssel |
UIKALOZZDLFEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.